molecular formula C18H17NO2 B5663238 2-{[(4-methoxyphenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone

2-{[(4-methoxyphenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone

Cat. No. B5663238
M. Wt: 279.3 g/mol
InChI Key: KYOUCUAHDBNJJJ-OWBHPGMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of naphthalenone derivatives involves multiple steps, including condensation reactions, Friedel-Crafts acylation, and hydrogenation processes. A notable method includes the condensation of 2-methyl-2-cyclohexen-1-one with 2-methoxy-1,3-butadiene, leading to specific naphthalenone derivatives through a series of reactions that include dehydration and hydrogenation steps (Nazarov, Torgov, Zaretskaya, khoietova, Ananchenko, & Andreev, 1953).

Molecular Structure Analysis

The molecular structure of naphthalenone derivatives, including "2-{[(4-methoxyphenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone", has been explored through various spectroscopic techniques. These compounds exhibit a π-conjugated system that is essentially planar, and their structures are confirmed through crystallography and NMR spectroscopy, providing insights into the intra- and intermolecular interactions that stabilize the molecular structure (Huang, Lin, Ji, Tang, & Zhao, 2007).

Chemical Reactions and Properties

The chemical behavior of "2-{[(4-methoxyphenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone" involves reactions characteristic of naphthalenone derivatives. These can include reactions with organophosphorus compounds, demonstrating the versatility and reactivity of the naphthalenone core in synthesizing complex molecules (Shabana, Osman, & Atrees, 1994).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the applications and handling of "2-{[(4-methoxyphenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone". Detailed studies, including Hirshfeld surface analysis and DFT calculations, provide insights into the interatomic contacts, crystal packing, and overall stability of the compound (Yahiaoui, Ghichi, Hannachi, Mezhoud, Djedouani, Kraim, Crochet, & Stoeckli-Evans, 2023).

Chemical Properties Analysis

Chemical properties such as reactivity, stability under various conditions, and potential for substitution reactions are essential for the practical use of naphthalenone derivatives. Studies on the synthesis routes and reactivity patterns highlight the compound's ability to undergo various chemical transformations, providing a foundation for further functionalization and application-specific modifications (Ma, 2000).

properties

IUPAC Name

(2Z)-2-[(4-methoxyanilino)methylidene]-3,4-dihydronaphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-21-16-10-8-15(9-11-16)19-12-14-7-6-13-4-2-3-5-17(13)18(14)20/h2-5,8-12,19H,6-7H2,1H3/b14-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOUCUAHDBNJJJ-OWBHPGMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C2CCC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C\2/CCC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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